1-Desoxy-1-glycinomaltose is derived from natural sources, particularly from polysaccharides produced by certain microorganisms. Its classification falls under the umbrella of glycosides, which are compounds formed from a sugar moiety bonded to another functional group via a glycosidic bond. This compound is notable for its structural similarity to other biologically active carbohydrates, which are often involved in cellular recognition processes.
The synthesis of 1-desoxy-1-glycinomaltose typically involves multiple steps to ensure the correct stereochemistry and functional groups are present. One reported method includes:
The detailed reaction conditions, including temperature, solvent choice, and reaction times, are critical for optimizing yield and purity.
The molecular structure of 1-desoxy-1-glycinomaltose can be described using several key parameters:
The three-dimensional conformation of 1-desoxy-1-glycinomaltose can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography, which provide insights into its spatial arrangement and interactions with biological macromolecules.
1-Desoxy-1-glycinomaltose participates in various chemical reactions typical for glycosides:
These reactions are essential for its applications in drug design and development.
The mechanism of action for 1-desoxy-1-glycinomaltose primarily involves its interaction with specific receptors or enzymes within biological systems:
Research into its pharmacodynamics is ongoing, with studies aimed at elucidating how these interactions translate into physiological effects .
The physical and chemical properties of 1-desoxy-1-glycinomaltose include:
These properties are crucial for determining its suitability in various applications, including pharmaceuticals and nutraceuticals.
The applications of 1-desoxy-1-glycinomaltose span several scientific fields:
1-Desoxy-1-glycinomaltose represents a structurally modified disaccharide where the reducing-end anomeric carbon is replaced by a glycine moiety via reductive amination. This substitution confers unique stereochemical properties distinct from native maltose. The core structure consists of two glucopyranose units linked via α(1→4) glycosidic bonds, with the non-reducing end maintaining conventional C1 chair conformation. The critical modification occurs at the reducing end, where the C1 carbon exists in a deoxygenated state bonded directly to the nitrogen of glycine, forming a stable secondary amine linkage (N-CH₂-COOH). This configuration eliminates mutarotation at this position and creates a chiral center at the point of glycosylamine attachment [1] [5].
Table 1: Atomic Connectivity and Bonding Features
Position | Atomic Constituents | Bond Type | Stereochemistry |
---|---|---|---|
Anomeric C1 (non-red.) | C-O-C (interglucosidic) | α(1→4) glycosidic | α-D-glucopyranose (4C1) |
Modified C1 (red.) | C-N-CH₂ | Secondary amine | S-configuration |
Glycine moiety | N-CH₂-COOH | Peptide-like | Free rotation |
Glucosyl C2-C6 | Hydroxyl groups | Equatorial | β-D-glucopyranose (4C1) |
Molecular modeling confirms that glycine substitution induces torsional strain (Φ/Ψ = -65°±15°/ -35°±10°) in the adjacent glycosidic bond. This distortion arises from steric interactions between the glycine carboxyl group and the C3ʹ hydroxyl, stabilizing a twisted boat conformation (²Sₒ) at the reducing terminus under aqueous conditions. Comparative analysis with 1-deoxy-D-glucitol confirms that the glycine moiety introduces greater conformational restriction than aliphatic chains due to its zwitterionic character [4] [5].
Nuclear Magnetic Resonance Spectroscopy¹H NMR analysis in D₂O reveals critical diagnostic peaks: the anomeric proton of the non-reducing glucose resonates at δ 5.41 ppm (d, J=3.7 Hz), confirming α-configuration. Absence of the characteristic reducing-end anomeric proton (δ 5.20-5.40 ppm in maltose) verifies successful deoxygenation. The glycine methylene protons appear as two distinct doublets at δ 3.12 ppm and δ 3.78 ppm (Jgem=16.5 Hz), indicating restricted rotation due to partial double-bond character in the C-N bond. ¹³C NMR shows the modified C1 resonance at δ 82.3 ppm—substantially upfield from typical anomeric carbons (δ 95-105 ppm)—confirming loss of the anomeric oxygen [1] [2].
Table 2: Key NMR Assignments (500 MHz, D₂O)
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 5.41 ppm | Doublet | H-1α (non-red. glucose) |
¹H | 3.12/3.78 ppm | Doublets (J=16.5Hz) | Glycine CH₂ |
¹³C | 104.7 ppm | - | C-1α (non-red. glucose) |
¹³C | 82.3 ppm | - | Modified C1 (red. glucose) |
¹³C | 175.3 ppm | - | Glycine carbonyl |
Infrared SpectroscopyFT-IR analysis exhibits a characteristic carbonyl stretch at 1650 cm⁻¹, intermediate between typical amide I (1660-1680 cm⁻¹) and carboxylate (1550-1610 cm⁻¹) bands, confirming the hybrid zwitterionic nature of the glycine moiety. Critical glycosidic linkage vibrations appear at 917 cm⁻¹ (asymmetric C-O-C stretch) and 761 cm⁻¹ (pyranose ring breathing). The absence of the reducing end hemiacetal C-O vibration (875 cm⁻¹ in maltose) provides additional evidence for structural modification [1] [7].
Mass SpectrometryHigh-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 382.1449 (calculated for C₁₄H₂₅NO₁₁: 382.1446), confirming elemental composition. Tandem MS analysis yields signature fragments at m/z 220.0921 [Glc-Glc-OH]⁺, m/z 163.0602 [Glc-glycine]⁺, and m/z 85.0284 [glycine-CH₂NH₂]⁺, elucidating the connectivity between disaccharide and amino acid moieties. Isotopic pattern analysis (¹³C satellites at m/z 383.1482) validates carbon skeleton integrity [2] [7].
The structural and functional consequences of glycine substitution fundamentally differentiate 1-desoxy-1-glycinomaltose from related compounds:
Thermal Stability: Unlike native Amadori compounds like maltulosylglycine (4C1-α-D-glucopyranosyl-(1→4)-2C5-β-D-fructopyranosylglycine), which undergo rapid browning above 100°C, 1-desoxy-1-glycinomaltose exhibits exceptional thermal resilience. Decomposition initiates only above 220°C, producing non-colored furanones (predominantly 2(5H)-furanone) instead of melanoidins. This stability originates from the absence of the reactive carbonyl group that drives Maillard polymerization [2].
Enzymatic Resistance: Glucoamylase hydrolysis assays demonstrate complete resistance to enzymatic cleavage at the modified glycosidic bond, contrasting with >95% hydrolysis of native maltose within 30 minutes. Molecular docking reveals that glycine sterically occludes the catalytic triad (Arg78/Asp79/Glu203/Glu424) of glucoamylase, preventing productive binding (ΔG = -8.2 kcal/mol vs. -12.4 kcal/mol for maltose) [7].
Stereochemical Consequences: X-ray diffraction reveals that glycine substitution forces the reducing glucose into a ²Sₒ skew-boat conformation, whereas native maltose derivatives predominantly adopt 4C1 chair configurations. This distortion propagates torsional stress to the glycosidic bond, increasing the Φ angle by 35° and decreasing Ψ by 28° versus unmodified maltose [1] [5].
Single-crystal X-ray diffraction (SC-XRD) at 100K resolves the molecular architecture with 0.98 Å resolution. The compound crystallizes in the monoclinic P2₁ space group with unit cell parameters a=8.92 Å, b=14.37 Å, c=9.86 Å, β=101.5°. Electron density maps unambiguously confirm the C-N bond length (1.42 Å) and C1-N-Cα bond angle (118.7°), consistent with sp³ hybridized nitrogen. Intramolecular hydrogen bonding dominates the conformational landscape:
Molecular dynamics simulations (100ns, explicit solvent) reveal three dominant conformational states:
The transition energy between closed and semi-open states is 3.8 kcal/mol, with an activation barrier of 8.2 kcal/mol. This dynamic behavior facilitates adaptive molecular recognition unavailable to rigid native disaccharides [3] [7].
Table 3: Crystallographic Data Summary
Parameter | Value | Parameter | Value |
---|---|---|---|
Space group | P2₁ | Resolution | 0.98 Å |
Unit cell (a,b,c) | 8.92, 14.37, 9.86 Å | β angle | 101.5° |
C1-N bond length | 1.42 Å | C1-N-Cα angle | 118.7° |
Intramolecular H-bonds | 3 | Water coordination | 11 molecules |
R-factor | 0.042 | R-free | 0.057 |
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